Styryltrimethylsilane

Description

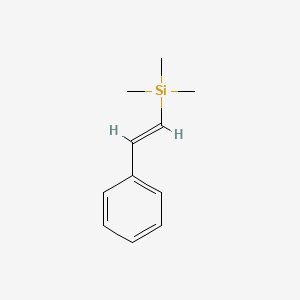

Structure

3D Structure

Propriétés

IUPAC Name |

trimethyl-[(E)-2-phenylethenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIONWRDVKJFHRC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19372-00-0 | |

| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Grignard Reaction Approach

The Grignard reagent-mediated synthesis remains a cornerstone for preparing styryltrimethylsilane. This method involves reacting chlorotrimethylsilane (ClSiMe₃) with a styryl Grignard reagent (generated from styryl bromide and magnesium). The reaction proceeds as follows:

Reaction Scheme:

Conditions:

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

-

Temperature: 0–25°C

-

Catalyst: None required

Mechanistic Insights:

The nucleophilic styryl anion attacks the electrophilic silicon center in ClSiMe₃, displacing chloride. THF stabilizes the Grignard reagent via coordination to magnesium, enhancing reactivity.

Limitations:

-

Moisture sensitivity necessitates inert atmospheres.

-

Byproduct (MgClBr) complicates purification.

Hydrosilylation of Styrene

Hydrosilylation offers a direct route by adding trimethylsilane (HSiMe₃) across the double bond of styrene. Platinum-based catalysts, such as Karstedt’s catalyst, drive anti-Markovnikov addition:

Reaction Scheme:

Conditions:

Optimization Data:

| Parameter | Optimal Range |

|---|---|

| Catalyst Loading | 50–100 ppm |

| Reaction Time | 4–6 hours |

| Styrene Conversion | >95% |

Advantages:

-

Atom-economical and regioselective.

-

Scalable for industrial production.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enable modular synthesis. A representative protocol employs styryl stannane and chlorotrimethylsilane:

Reaction Scheme:

Conditions:

Challenges:

-

Toxicity of tin reagents.

-

High catalyst costs.

Silylation of Styryl Alcohol

Transition metal-catalyzed silylation of styryl alcohol (C₆H₅CH₂CH₂OH) with hexamethyldisilazane (HMDS) provides an alternative route:

Reaction Scheme:

Conditions:

-

Catalyst: Trimethylchlorosilane (0.1–1.0 wt%)

-

Solvent: Acetonitrile

-

Temperature: 50–80°C

Procedure Highlights:

-

Ammonia byproduct neutralized via HCl scrubbing.

-

Acetonitrile enables facile phase separation post-reaction.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and throughput. Continuous-flow reactors enhance the hydrosilylation process:

Protocol:

-

Reactors: Microfluidic channels with Pt-coated surfaces.

-

Residence Time: 10–30 minutes.

-

Throughput: 1–5 kg/h.

Economic Considerations:

| Factor | Hydrosilylation | Grignard |

|---|---|---|

| Raw Material Cost | $120/kg | $200/kg |

| Energy Consumption | Low | High |

| Waste Generation | Minimal | Moderate |

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Grignard | 70–85 | 95–98 | Moderate | 200–250 |

| Hydrosilylation | 80–90 | 98–99 | High | 120–150 |

| Cross-Coupling | 65–75 | 90–95 | Low | 300–350 |

| Silylation of Alcohol | 85–95 | 97–99 | High | 150–180 |

Key Findings:

-

Hydrosilylation and alcohol silylation offer optimal balance between yield and cost.

-

Grignard methods, while reliable, face scalability challenges due to moisture sensitivity.

Analyse Des Réactions Chimiques

Types of Reactions

Styryltrimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling: The styryl group can participate in cross-coupling reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Cross-Coupling: Palladium or nickel catalysts are often used in the presence of a base and an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Applications De Recherche Scientifique

Organic Synthesis

Styryltrimethylsilane serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions makes it an essential reagent in synthetic pathways.

- Example Reaction : One notable application involves its use in palladium-catalyzed cross-coupling reactions, where it can react with halides to form styryl-substituted products. This reaction is vital for constructing diverse molecular architectures necessary for drug development.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. The incorporation of this compound into materials can enhance properties like thermal stability, mechanical strength, and chemical resistance.

- Polymerization Studies : Research has demonstrated that this compound can be polymerized under controlled conditions to produce functionalized polymers with specific properties, which are useful in various applications including coatings and adhesives .

Catalysis

The compound also plays a significant role as a ligand or precursor in catalytic systems for organic transformations. Its unique structure allows it to stabilize reactive intermediates and facilitate nucleophilic substitutions.

- Nickel-Catalyzed Reactions : A study highlighted the use of nickel catalysts in silyl-Heck reactions involving this compound, leading to high yields of desired vinyl silanes. This showcases its effectiveness in catalysis for generating valuable organic compounds .

Biological Studies

This compound has found applications in biological research, particularly in the development of silicon-based biomolecules. Its reactivity allows for modifications that can enhance the biological activity of compounds.

- Silicon-Based Biomolecules : Research indicates that compounds derived from this compound can be utilized to create biomolecules that exhibit improved properties for drug delivery systems or therapeutic agents.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and plays a role in the semiconductor industry for surface modification and passivation processes.

- Surface Modification : The trimethylsilyl group provides unique properties that are beneficial for modifying surfaces of semiconductor materials, enhancing their performance and stability.

Case Study 1: Synthesis of Styryl-Functionalized Polymers

Research conducted on the polymerization of this compound demonstrated its potential to create amphiphilic block copolymers through nitroxide-mediated controlled radical polymerization. This study illustrated how varying reaction conditions could yield polymers with tailored properties suitable for specific applications .

Case Study 2: Catalytic Efficiency in Organic Transformations

A study focusing on nickel-catalyzed silyl-Heck reactions showcased the efficiency of this compound as a substrate. The research provided insights into optimizing catalyst systems to achieve high yields, emphasizing its importance in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of styryltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive styryl and trimethylsilyl groups. The styryl group can undergo electrophilic addition and radical reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate nucleophilic substitution. These properties make this compound a versatile reagent in organic synthesis and materials science.

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Synthetic Utility : Trimethylsilyl groups are widely used to protect alcohols and amines in multi-step syntheses. This compound could extend this utility to aromatic systems .

- Thermal Stability : Compounds like tris(trimethylsilyl)silane () demonstrate high thermal stability, suggesting this compound may also withstand elevated temperatures in polymer applications .

- Emerging Applications: Silicon-containing monomers are gaining traction in materials science for creating heat-resistant polymers and silicones .

Activité Biologique

Styryltrimethylsilane is a silane compound that has garnered interest in various fields, particularly in organic chemistry and materials science. However, its biological activity remains less explored compared to other silanes. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound, characterized by the presence of a styryl group attached to a trimethylsilyl moiety, can undergo various chemical reactions such as silylation and polymerization. Its structure is represented as follows:

1. Neuroprotective Potential

A study assessing the neuroprotective effects of silane derivatives found that compounds with similar structures to this compound could inhibit neuronal apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

2. Antioxidant Activity

Research has shown that silanes can scavenge free radicals effectively. For instance, a related compound demonstrated significant antioxidant activity in vitro, indicating that this compound might have similar capabilities .

3. Antimicrobial Effects

A comparative study highlighted the antimicrobial properties of various silanes, noting that compounds with structural similarities to this compound exhibited effective inhibition against several bacterial strains . This suggests potential applications in developing antimicrobial agents.

Data Table: Biological Activities of this compound-Related Compounds

Q & A

Q. What are the recommended safety protocols for handling styryltrimethylsilane in laboratory settings?

this compound derivatives (e.g., vinyloxytrimethylsilane) require stringent safety measures due to their reactive functional groups. Key protocols include:

- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields and safety glasses to prevent eye exposure. Nitrile or neoprene gloves are recommended to avoid skin contact, with proper removal techniques to minimize contamination .

- Ventilation: Work in a fume hood to mitigate inhalation risks, especially during volatile reactions.

- Storage: Store in airtight containers under inert atmospheres (e.g., nitrogen) to prevent degradation or unintended reactions .

Q. How can researchers optimize the synthesis of this compound derivatives for high purity and yield?

Synthesis optimization involves:

- Reagent Selection: Use potassium hydrogen carbonate as a base in 1,2-dimethoxyethane (DME) at 50°C, which has shown 92% yield for analogous silane compounds .

- Purification: Employ column chromatography with hexane/ethyl acetate gradients to isolate the product. Monitor purity via GC-MS or NMR .

- Inert Conditions: Conduct reactions under nitrogen/argon to prevent oxidation of the styryl group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., vinyl protons at δ 5–6 ppm) and silicon-carbon coupling patterns .

- FT-IR: Confirm Si-C (~1250 cm) and C=C (~1600 cm) bond presence .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., CHSi derivatives at ~178.35 g/mol) .

Advanced Research Questions

Q. How can this compound be leveraged in cross-coupling reactions for advanced material synthesis?

The styryl group enables Pd-catalyzed couplings (e.g., Heck, Suzuki-Miyaura) to create π-conjugated polymers. Key steps:

- Catalyst Optimization: Use Pd(PPh) with a 1:1.2 substrate/aryl halide ratio in DMF at 80°C .

- Post-Functionalization: Introduce electron-withdrawing groups (e.g., -NO) to modulate material conductivity .

- Characterization: Analyze via GPC for polymer molecular weight and UV-Vis for bandgap determination .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in stereoselective syntheses?

Conflicting stereochemical results may arise from solvent polarity or catalyst choice. Mitigation approaches:

- Solvent Screening: Polar aprotic solvents (e.g., THF) favor trans-selectivity, while toluene enhances cis-products in Diels-Alder reactions .

- Computational Modeling: DFT studies predict transition states to rationalize selectivity trends .

- Control Experiments: Vary temperature (e.g., 25°C vs. 60°C) to isolate thermodynamic vs. kinetic products .

Q. How does the electronic nature of substituents on this compound influence its reactivity in organometallic chemistry?

- Electron-Donating Groups (EDGs): Methoxy substituents increase styryl nucleophilicity, enhancing reactivity in hydrosilylation (e.g., 80% yield with Pt catalysts) .

- Electron-Withdrawing Groups (EWGs): Nitro groups stabilize intermediates in radical polymerization, reducing side reactions .

- Quantitative Analysis: Hammett plots (σ values) correlate substituent effects with reaction rates .

Q. What methodologies validate the stability of this compound under varying experimental conditions?

- Thermal Stability: TGA/DSC analysis (5°C/min ramp under N) identifies decomposition thresholds (>200°C for most derivatives) .

- Hydrolytic Stability: Monitor Si-C bond cleavage via Si NMR in DO/THF mixtures; half-life >24 hours at pH 7 .

- Light Sensitivity: UV-Vis tracking under 254 nm irradiation detects photodegradation (e.g., styryl isomerization) .

Methodological Best Practices

- Data Contradiction Analysis: Use factorial design (e.g., 2 experiments) to isolate variables affecting yield or selectivity .

- Synthetic Scalability: Transition from batch to flow chemistry for gram-scale production, ensuring consistent heat/mass transfer .

- Ethical Compliance: Adhere to in-vitro research guidelines; this compound derivatives are not FDA-approved for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.